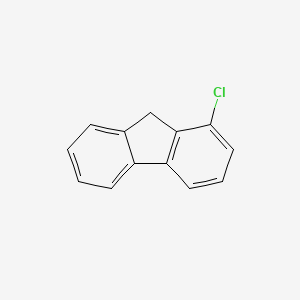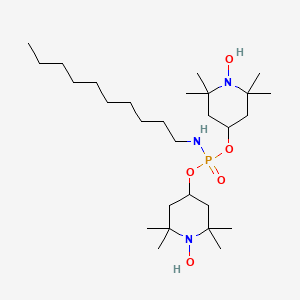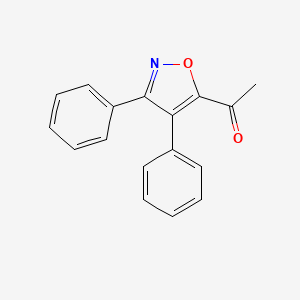
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone is a heterocyclic compound featuring an oxazole ring substituted with phenyl groups at positions 3 and 4, and an ethanone group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoin with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of acetic anhydride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives.
Applications De Recherche Scientifique
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor modulation. The oxazole ring’s electronic properties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1H-pyrazole: Another heterocyclic compound with similar structural features but different biological activities.
2,4-Diphenyl-1,3-oxazole: Shares the oxazole ring but differs in substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel materials and potential therapeutic agents.
Propriétés
Numéro CAS |
1631-96-5 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-(3,4-diphenyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NO2/c1-12(19)17-15(13-8-4-2-5-9-13)16(18-20-17)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
WOWDOIJMOSLBLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



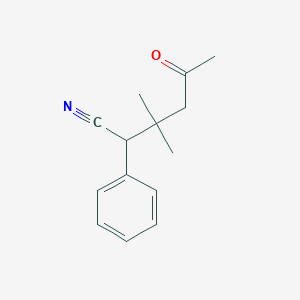


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
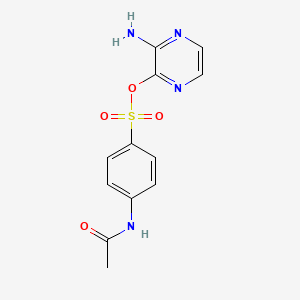
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
